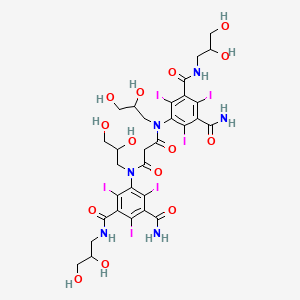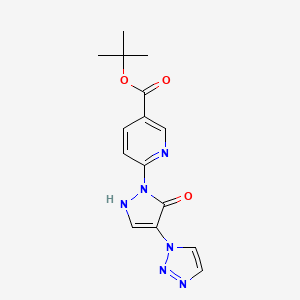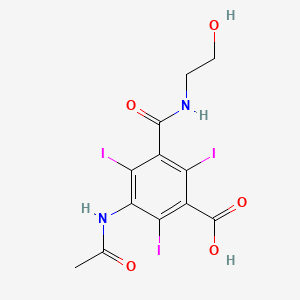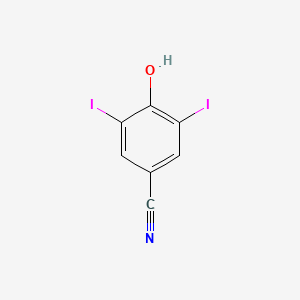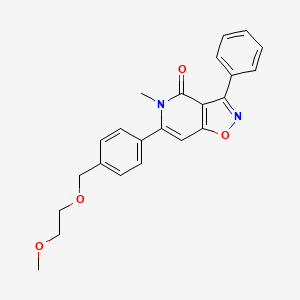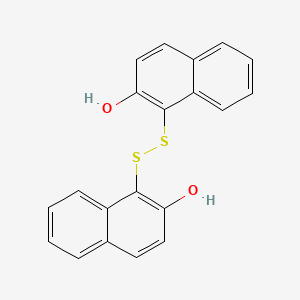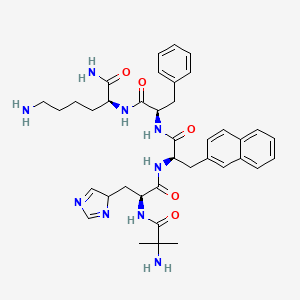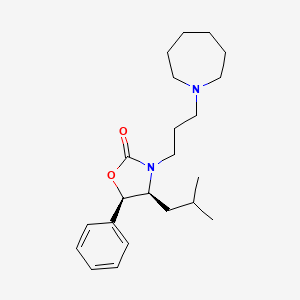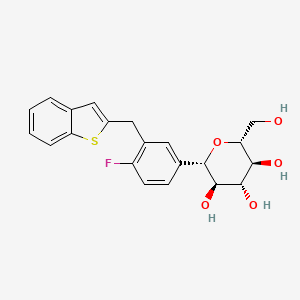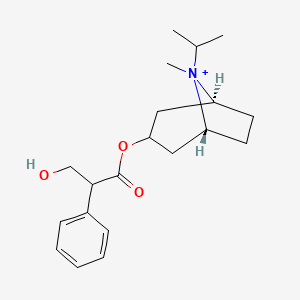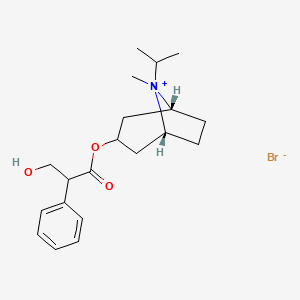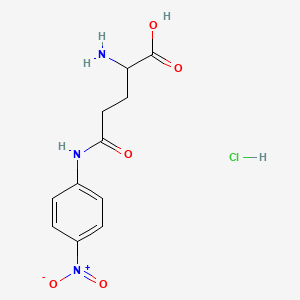![molecular formula C36H44ClIN2 B1672170 3H-Indolium, 2-[2-[2-Chlor-3-[2-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-yliden)ethyliden]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, Iodid (1:1) CAS No. 207399-07-3](/img/structure/B1672170.png)
3H-Indolium, 2-[2-[2-Chlor-3-[2-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-yliden)ethyliden]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, Iodid (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IR 780 is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. It is known for its strong optical properties and excellent photoconversion efficiency following near-infrared irradiation. This compound has garnered significant attention in the fields of cancer treatment and imaging due to its ability to selectively accumulate in tumor cells and its potential for use in photodynamic therapy and bioimaging .
Wissenschaftliche Forschungsanwendungen
IR 780 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, IR 780 is used as a fluorescent probe for studying molecular interactions and dynamics. Its strong optical properties make it suitable for various spectroscopic techniques.
Biology: In biological research, IR 780 is employed for imaging cellular structures and tracking biological processes. Its ability to selectively accumulate in certain cell types, such as tumor cells, makes it valuable for studying cellular behavior and disease progression.
Medicine: In medicine, IR 780 is used for cancer imaging and photodynamic therapy. Its near-infrared fluorescence allows for non-invasive imaging of tumors, while its photoconversion efficiency enables targeted destruction of cancer cells upon irradiation.
Industry: In industrial applications, IR 780 is utilized in the development of diagnostic tools and imaging devices.
Wirkmechanismus
IR 780 exerts its effects through its ability to selectively accumulate in the mitochondria of tumor cells. This selective accumulation is believed to be driven by the lipophilic nature of the dye and its interaction with mitochondrial membranes. Upon near-infrared irradiation, IR 780 undergoes photoconversion, generating reactive oxygen species that induce cell death. This mechanism makes IR 780 a promising candidate for photodynamic therapy and targeted cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IR 780 typically involves the condensation of a quaternary ammonium salt with a cyanine dye precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired heptamethine cyanine structure. The process involves the use of solvents such as dimethyl sulfoxide and requires careful monitoring of temperature and reaction time to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of IR 780 is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, resulting in consistent product quality. Purification steps such as recrystallization and chromatography are employed to obtain high-purity IR 780 suitable for biomedical applications .
Analyse Chemischer Reaktionen
Types of Reactions
IR 780 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: IR 780 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of IR 780 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving IR 780 often require nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
IR 780 is often compared with other near-infrared fluorescent dyes, such as indocyanine green and cyanine dyes. While these compounds share similar optical properties, IR 780 stands out due to its higher photoconversion efficiency and selective accumulation in tumor cells. This unique combination of properties makes IR 780 particularly suitable for applications in cancer imaging and therapy .
List of Similar Compounds
- Indocyanine Green
- Cyanine Dyes
- Heptamethine Cyanine Dyes
IR 780’s distinct advantages over these compounds include its superior photoconversion efficiency and targeted accumulation, which enhance its effectiveness in biomedical applications.
Eigenschaften
CAS-Nummer |
207399-07-3 |
|---|---|
Molekularformel |
C36H44ClIN2 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide |
InChI |
InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IRPKBYJYVJOQHQ-UHFFFAOYSA-M |
Isomerische SMILES |
CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |
SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in methanol |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IR 780 iodide; IR780 iodide; IR-780 iodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



